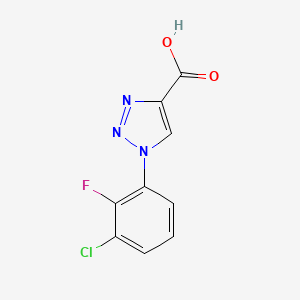
1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Übersicht
Beschreibung
1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H5ClFN3O2 and its molecular weight is 241.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 1039876-00-0) is a compound within the triazole class known for its diverse biological activities. The triazole ring structure is significant in medicinal chemistry due to its ability to interact with various biological targets, making it a focal point for research in drug discovery.
- Molecular Formula : C9H5ClFN3O2
- Molecular Weight : 241.61 g/mol
- IUPAC Name : 1-(3-chloro-2-fluorophenyl)triazole-4-carboxylic acid
- Structure :
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its anticancer properties and enzyme inhibition.
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives as anticancer agents. The presence of the carboxylic acid functional group in this compound enhances its bioavailability and interaction with biological targets. Research indicates that compounds with a triazole scaffold demonstrate significant activity against various cancer cell lines, including breast cancer and liver cancer cells.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 | 7.2 | Morales-Ríos et al., 2020 |
| CFI-400945 | HepG2 | 0.26 | Jacqueline et al., 2014 |
| Spirooxindole derivative | Various | Varies | Liang et al., 2012 |
The mechanism of action for triazole derivatives often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. The nitrogen atoms in the triazole ring can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Interaction with Enzymes
Triazoles have been shown to interact with enzymes such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR), which are crucial in cancer progression. This interaction can lead to the induction of apoptosis in cancer cells.
Case Studies
Several case studies have investigated the biological activity of related triazole compounds:
- Case Study on MDA-MB-231 Cells :
- In Vivo Studies :
Eigenschaften
IUPAC Name |
1-(3-chloro-2-fluorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN3O2/c10-5-2-1-3-7(8(5)11)14-4-6(9(15)16)12-13-14/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMTVCVBEKDLTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















